Agaricoglyceride A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H14Cl6O9 |
|---|---|
Molecular Weight |
659.1 g/mol |
IUPAC Name |
2,3-bis[(3,5-dichloro-4-hydroxybenzoyl)oxy]propyl 3,5-dichloro-4-hydroxybenzoate |
InChI |
InChI=1S/C24H14Cl6O9/c25-13-1-9(2-14(26)19(13)31)22(34)37-7-12(39-24(36)11-5-17(29)21(33)18(30)6-11)8-38-23(35)10-3-15(27)20(32)16(28)4-10/h1-6,12,31-33H,7-8H2 |
InChI Key |
ADDYJLAUBDTGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)OCC(COC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)OC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Synonyms |
agaricoglyceride A |
Origin of Product |
United States |
Natural Occurrence and Production Methodologies
Extraction and Initial Purification Methodologies from Mycelial Cultures
Solvent-Based Extraction Protocols
The initial step in isolating Agaricoglyceride A from its fungal source involves solvent-based extraction from the mycelia. A common protocol begins with the separation of the fungal mycelia from the culture fluid by filtration. nih.govresearchgate.net
The mycelia are then subjected to extraction, often with the aid of an ultrasonic bath to enhance efficiency. Acetone (B3395972) is a frequently used solvent for this initial extraction step. nih.govresearchgate.net Following extraction, the resulting solution is filtered, and the acetone is removed under vacuum, yielding an aqueous residue. This residue is further processed through liquid-liquid extraction. It is typically diluted with water and then extracted multiple times with ethyl acetate (B1210297) (EtOAc). nih.gov The combined ethyl acetate phases are then dried, commonly with sodium sulfate (B86663) (Na₂SO₄), and evaporated in a vacuum to yield an oily residue containing the crude agaricoglycerides. nih.gov
Alternative and more advanced extraction techniques such as pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also employed to improve the extraction rate of compounds from mushrooms. researchgate.net
Table 1: Overview of Solvent-Based Extraction for Agaricoglycerides
| Step | Procedure | Solvent/Reagent | Purpose |
| 1. Separation | Filtration | N/A | To separate fungal mycelia from the liquid culture medium. nih.govresearchgate.net |
| 2. Extraction | Ultrasonic bath treatment of mycelia | Acetone | To extract compounds from the fungal cells. nih.govresearchgate.net |
| 3. Concentration | Removal of solvent in vacuo | N/A | To obtain an aqueous residue. nih.gov |
| 4. Partitioning | Liquid-liquid extraction | Ethyl Acetate (EtOAc) and Water | To separate the desired compounds into the organic phase. nih.gov |
| 5. Drying | Treatment of organic phase | Sodium Sulfate (Na₂SO₄) | To remove residual water from the ethyl acetate extract. nih.gov |
| 6. Final Yield | Evaporation in vacuo | N/A | To obtain a crude oily residue of agaricoglycerides. nih.gov |
Primary Chromatographic Separation Techniques (e.g., Preparative HPLC)
Following the initial extraction, chromatographic techniques are essential for the purification of this compound from the crude extract. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for isolating specific compounds in significant quantities. teledynelabs.comuhplcs.com
The goal of preparative HPLC is to purify a sufficient amount of a target compound for further use, which distinguishes it from analytical HPLC that focuses on quantification and identification. teledynelabs.comuhplcs.com The process involves a stationary phase, typically a column packed with silica (B1680970) gel or other materials, and a mobile phase, a solvent system that carries the sample through the column. teledynelabs.comresearchgate.net
For the separation of compounds like agaricoglycerides, a multi-step purification process is common. After the initial solvent extraction, the crude extract may be subjected to preliminary purification steps such as column chromatography using silica gel. Further purification is then achieved using more refined chromatographic methods. Techniques like DEAE-52 chromatography and Sephadex G-75 column chromatography have been noted in the purification of related fungal metabolites. magtech.com.cn
In preparative HPLC, the selection of the column, mobile phase, and flow rate is critical for achieving high-purity separation. ymc.co.jpchromatographyonline.com The process often begins with an analytical-scale separation to optimize the conditions before scaling up to a preparative column, which has a larger diameter to accommodate a greater sample load. ymc.co.jpchromatographyonline.com The fractions collected from the preparative HPLC are then analyzed to identify those containing the pure this compound.
Table 2: Key Parameters in Preparative HPLC
| Parameter | Description | Relevance to Purification |
| Stationary Phase | The material packed inside the column that interacts with the compounds being separated. teledynelabs.com | The choice of stationary phase (e.g., silica gel, bonded silica) influences the separation mechanism and resolution. researchgate.net |
| Mobile Phase | The solvent or solvent mixture that flows through the column, carrying the sample. teledynelabs.com | The composition of the mobile phase is optimized to achieve the best separation of the target compound from impurities. ymc.co.jp |
| Column Dimensions | The internal diameter and length of the HPLC column. Preparative columns are larger than analytical ones. uhplcs.com | Larger columns allow for higher sample loading, enabling the purification of larger quantities of the compound per run. uhplcs.com |
| Flow Rate | The speed at which the mobile phase is pumped through the column. ymc.co.jp | Higher flow rates are used in preparative HPLC to process larger volumes, though this can impact resolution. uhplcs.com |
| Detector | A component that detects the compounds as they elute from the column, often using UV/Vis absorbance. researchgate.net | Allows for the monitoring of the separation and the collection of fractions containing the desired compound. chromatographyonline.com |
| Fraction Collector | A device that collects the eluate in separate tubes at specific times or based on detector signals. chromatographyonline.com | Essential for isolating the pure compound after it has been separated on the column. chromatographyonline.com |
Biosynthesis of Agaricoglyceride a
Proposed Biosynthetic Pathways of Agaricoglycerides
The biosynthesis of agaricoglycerides is believed to follow a multi-step pathway, commencing with the synthesis of its core components: a chlorinated aromatic acid and glycerol (B35011). While the complete pathway has not been experimentally verified in Agaricus macrosporus or other producing fungi, a scientifically-supported proposed pathway can be constructed based on analogous biosynthetic routes in other fungi.
The initial precursor for the aromatic portion of Agaricoglyceride A is likely 4-hydroxybenzoic acid . This compound is commonly synthesized in fungi via the shikimate pathway . Chorismate, a key intermediate in the shikimate pathway, can be converted to 4-hydroxybenzoate (B8730719) by the enzyme chorismate lyase. wikipedia.org
The next crucial step is the chlorination of 4-hydroxybenzoic acid. Basidiomycetes are known to produce a variety of chlorinated aromatic compounds, such as chlorinated anisyl metabolites. nih.govresearchgate.net This suggests the presence of specific halogenating enzymes in these fungi. The chlorination of 4-hydroxybenzoic acid would lead to the formation of 3-chloro-4-hydroxybenzoic acid or 3,5-dichloro-4-hydroxybenzoic acid , which are the aromatic moieties found in different agaricoglyceride analogues. researchgate.netresearchgate.net
The final key step is the esterification of the chlorinated 4-hydroxybenzoic acid with glycerol. Fungi are well-known to produce lipases and acyltransferases that can catalyze the formation of glycerides. nih.govresearchgate.net These enzymes can facilitate the esterification of the chlorinated aromatic acid to the glycerol backbone, leading to the formation of mono-, di-, and triglycerides. This compound is a triglyceride, suggesting a sequential acylation of the glycerol molecule.
A proposed biosynthetic pathway for this compound is outlined below:
Shikimate Pathway: Production of chorismate.
Conversion to Aromatic Acid: Chorismate is converted to 4-hydroxybenzoic acid.
Halogenation: A specific halogenase enzyme catalyzes the chlorination of 4-hydroxybenzoic acid to produce chlorinated derivatives.
Glycerol Synthesis: Glycerol is produced through primary metabolic pathways, such as glycolysis.
Esterification: Acyltransferases or lipases catalyze the esterification of the chlorinated 4-hydroxybenzoic acid moieties onto the glycerol backbone to form the final this compound molecule.
Elucidation of Key Enzymatic Transformations
The proposed biosynthetic pathway for this compound involves several key enzymatic transformations. While the specific enzymes from Agaricus macrosporus have not been isolated and characterized, their probable classes and functions can be inferred from known fungal metabolic pathways.
Key Putative Enzymatic Transformations:
| Enzymatic Step | Putative Enzyme Class | Substrate(s) | Product(s) | Notes |
| Aromatic Ring Synthesis | Chorismate Lyase | Chorismate | 4-hydroxybenzoic acid, Pyruvate | A common enzyme in the biosynthesis of 4-hydroxybenzoic acid in microorganisms. wikipedia.org |
| Chlorination | Flavin-dependent Halogenase | 4-hydroxybenzoic acid, Chloride ions, O₂, FADH₂ | Chlorinated 4-hydroxybenzoic acid, FAD, H₂O | Fungi are known to possess halogenases for the biosynthesis of chlorinated secondary metabolites. mdpi.com |
| Glyceride Assembly | Acyltransferase / Lipase | Chlorinated 4-hydroxybenzoic acid, Glycerol | This compound | Fungal lipases and acyltransferases are known to catalyze the synthesis of glycerides from glycerol and various acids, including aromatic ones. nih.govmolbiolcell.org |
The chlorination step is of particular interest. Fungal halogenases, often flavin-dependent, are responsible for the incorporation of halogen atoms into organic molecules. mdpi.com These enzymes exhibit a high degree of regio- and substrate-specificity. In the context of this compound biosynthesis, a specific halogenase is presumed to act on the 4-hydroxybenzoic acid precursor.
The final esterification steps are likely catalyzed by acyltransferases or lipases. Fungal lipases, which typically hydrolyze fats, can also catalyze ester synthesis under specific conditions. nih.gov Acyltransferases, such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT), are key enzymes in the biosynthesis of triglycerides in fungi. nih.govoup.com It is plausible that one or more of these enzymes are responsible for attaching the chlorinated benzoic acid moieties to the glycerol backbone.
Genetic Determinants and Gene Cluster Analysis in Producer Organisms
In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC) . nih.govsci-hub.seasm.org This co-localization facilitates the coordinated regulation of the entire pathway. Although a specific BGC for this compound has not yet been identified and characterized in Agaricus macrosporus or other producer organisms, it is highly probable that such a cluster exists.
Producer Organisms for Agaricoglycerides:
| Genus | Species |
| Agaricus | macrosporus |
| Hypholoma | |
| Psathyrella | |
| Stropharia |
Data derived from literature. researchgate.net
A putative BGC for this compound would be expected to contain the following key genes:
A gene encoding a chorismate lyase for the production of 4-hydroxybenzoic acid.
A gene encoding a halogenase for the chlorination of the aromatic precursor.
Genes encoding one or more acyltransferases or lipases for the esterification of the glycerol backbone.
Genes for regulatory proteins , such as transcription factors, that control the expression of the cluster.
Genes for transporter proteins that may be involved in the export of the final product.
The identification and characterization of this gene cluster would require genome sequencing of a producer organism like Agaricus macrosporus and subsequent bioinformatic analysis using tools designed to predict secondary metabolite BGCs. jcvi.org The recent whole-genome sequencing of other Agaricus species, such as Agaricus bitorquis, provides a valuable resource and framework for future studies aimed at elucidating the genetic basis of this compound biosynthesis. mdpi.com Comparative genomics between producing and non-producing fungal species could be a powerful tool to pinpoint the specific BGC. pnas.orgresearchgate.net
Chemical Synthesis and Analog Derivatization
Total Synthesis Approaches to Agaricoglyceride A
While this compound is a compelling target, a completed total synthesis has not been widely reported in peer-reviewed literature, highlighting the significant synthetic hurdles. The conceptual approach to its synthesis involves the strategic joining of two key fragments: a chlorinated aromatic acid and a stereochemically defined glycerol (B35011) core.
The formation of the ester linkage between the glycerol backbone and the 3,5-dichloro-4-hydroxybenzoic acid moiety is a critical transformation. Several established and modern esterification methods are applicable, each with distinct advantages and considerations.
Common strategies include the Fischer-Speier esterification, which involves reacting the carboxylic acid with the alcohol (glycerol derivative) under acidic catalysis. numberanalytics.com While straightforward, this method often requires harsh conditions (reflux) and can be unsuitable for sensitive substrates with multiple functional groups like a protected glycerol. numberanalytics.com A more prevalent and milder approach involves the activation of the carboxylic acid. numberanalytics.com Reacting the alcohol with a pre-formed acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) is highly efficient for creating aromatic esters. numberanalytics.com
Alternatively, coupling reagents can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation under mild conditions. numberanalytics.com More advanced methods utilize aromatic carboxylic anhydrides, which can serve as powerful dehydrating condensation reagents to form esters with high efficiency. tcichemicals.com
The chlorination of the aromatic ring can be performed either before or after the esterification. Synthesizing the aryl chloride first allows for more predictable esterification reactions. Methods for chlorinating aromatic compounds include the use of N-halosuccinimides (NCS) activated by strong acids or Lewis acids. organic-chemistry.org
Table 1: Comparison of Selected Aromatic Ester Synthesis Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents numberanalytics.com | Harsh conditions, equilibrium reaction, not suitable for complex molecules numberanalytics.com |
| Acid Chloride Method | Acid chloride, Alcohol, Base (e.g., Pyridine) | Mild | High yield, irreversible reaction numberanalytics.com | Requires preparation of the acid chloride, generates HCl numberanalytics.com |
| Steglich Esterification | Carboxylic acid, Alcohol, DCC, DMAP | Mild (Room Temp) | High yields, mild conditions, suitable for acid-sensitive substrates numberanalytics.com | DCC can be an allergen, forms dicyclohexylurea (DCU) byproduct |
| Aromatic Anhydrides | Carboxylic anhydride (B1165640), Alcohol, Catalyst (Lewis acid or nucleophilic) | Varies | Highly reactive, versatile for different substrates tcichemicals.com | Anhydride may not be commercially available |
Stereoselective Glycerol Esterification Strategies
Achieving the correct stereochemistry on the glycerol backbone is paramount for synthesizing the biologically active natural product. The two ester groups in this compound are at the sn-1 and sn-3 positions of the glycerol moiety, leaving a free hydroxyl group at the sn-2 position.
A common strategy begins with a chiral starting material derived from the "chiral pool." For instance, (S)-solketal, readily prepared from D-mannitol, can be used to introduce the desired stereocenter. beilstein-journals.org The synthesis would involve protecting the primary alcohol of solketal, followed by acylation of the secondary alcohol, and then a series of steps to deprotect and functionalize the remaining positions with inversion of configuration if necessary. beilstein-journals.org Another key chiral building block is glycidol, which is available in both enantiopure forms and allows for regioselective epoxide opening to install functionality. beilstein-journals.org
Enzymatic approaches offer a powerful alternative for stereoselective synthesis. researchgate.net Lipases, for example, can catalyze the transesterification of glycerol derivatives with high enantioselectivity. researchgate.net A lipase-catalyzed transesterification using a suitable acyl donor could selectively acylate the primary hydroxyl groups of a protected glycerol derivative, leaving the secondary hydroxyl group untouched. researchgate.netmdpi.com
A convergent synthesis strategy, where the chlorinated aromatic moiety and the glycerol backbone are prepared separately before being coupled, is the most logical approach for a molecule like this compound. However, this path is fraught with challenges.
Protecting Group Strategy: A significant hurdle is the management of protecting groups. The glycerol unit has three hydroxyl groups, and the aromatic acid has a phenolic hydroxyl group. Orthogonal protecting groups are required to selectively mask and unmask these functional groups at different stages of the synthesis to ensure the correct connectivity.
Final Coupling Efficiency: The final step, coupling two molecules of the chlorinated acid to the sn-1 and sn-3 positions of the glycerol derivative, can be low-yielding due to steric hindrance, particularly during the introduction of the second ester group.
Purification: The structural similarity of starting materials, intermediates (mono-esterified product), and the final product can complicate purification, often requiring meticulous chromatographic separation.
Lack of Precedent: As there are no published total syntheses to serve as a guide, the development of a synthetic route requires extensive de novo investigation and optimization. nih.govrsc.org The synthesis of related complex natural products, such as certain glycopeptides or other polyol-containing macrocycles, often involves overcoming similar challenges in late-stage coupling and protecting group manipulation. nih.govrsc.orgnih.gov
Semi-synthetic Derivatization of this compound
Semi-synthesis, starting from the isolated natural product, is a practical approach to explore the structure-activity relationship (SAR) of this compound. This allows for the creation of novel compounds without undertaking a challenging total synthesis.
Interestingly, monoacetyl derivatives of this compound (often denoted as an inseparable mixture 1a/b) are not just synthetic creations but are also natural products. researchgate.netscispace.com They were isolated from the same fungal cultures as the parent compound, this compound. researchgate.netcapes.gov.br These compounds feature an acetyl group on the free sn-2 hydroxyl group of the glycerol backbone. Their co-isolation suggests they are biosynthetically produced by the organism. researchgate.net In a laboratory setting, the preparation of these monoacetyl derivatives would be a straightforward esterification of the secondary alcohol on this compound using reagents like acetic anhydride or acetyl chloride under basic conditions. Research has shown that this mixture of monoacetyl agaricoglycerides exhibits even more potent in vitro activity than the parent compound. capes.gov.brresearchgate.net
The design of novel analogs of this compound aims to improve biological activity, selectivity, and pharmacokinetic properties. Several other natural agaricoglycerides, including B, C, and D, have also been isolated, providing initial insights into tolerated structural modifications. scispace.com
Synthetic efforts to create novel analogs could focus on several key areas:
Modification of the Aromatic Ring: The substitution pattern of the chlorinated aromatic ring could be altered. Analogs could be synthesized with different numbers or positions of chlorine atoms, or with other halogen or alkyl substituents to probe their effect on activity.
Variation of the Acyl Group: While the natural product is a diglyceride of 3,5-dichloro-4-hydroxybenzoic acid, analogs could be prepared where this acid is replaced with other substituted benzoic acids or different aromatic systems entirely.
Modification of the Glycerol Backbone: The free hydroxyl group at the sn-2 position is a prime target for modification. As demonstrated by the activity of the natural monoacetyl derivatives, esterification or etherification at this position can be beneficial. capes.gov.br Other functional groups could be introduced to change polarity or hydrogen bonding capacity.
Bioisosteric Replacement: The ester linkages could be replaced with more stable bioisosteres, such as amides or ethers, to increase metabolic stability.
The synthesis of such analogs would leverage the same fundamental chemical reactions discussed for the total synthesis but would be applied to the natural product scaffold or its precursors. nih.gov
Methodological Advancements in Derivatization Chemistry
The chemical derivatization of natural products is a fundamental strategy for enhancing their therapeutic potential, improving pharmacokinetic properties, and elucidating structure-activity relationships (SAR). In the context of this compound and related compounds, derivatization has been primarily focused on the targeted modification of the glycerol backbone to generate analogs with altered biological activity.
Initial research into the bioactivity of agaricoglycerides revealed that a mixture of naturally occurring monoacetylated derivatives of this compound exhibited greater inhibitory activity against neurolysin, a key enzyme in neuropeptide metabolism, than the parent compound itself. This finding spurred further investigation into the controlled synthesis of this compound analogs to explore the impact of derivatization on efficacy.
While specific, detailed synthetic protocols for the derivatization of this compound are not extensively documented in publicly available literature, advancements in the broader field of glyceride chemistry offer sophisticated methods for the regioselective acylation of glycerol and its derivatives. These modern techniques represent a significant improvement over classical methods, which often result in complex mixtures of mono-, di-, and trisubstituted products that are challenging to separate.
One of the foremost advancements in this area is the use of enzymatic catalysis. Lipases, for instance, can exhibit high regioselectivity, preferentially acylating the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone over the secondary hydroxyl group (sn-2). tandfonline.comnih.govresearchgate.net This enzymatic approach allows for the precise synthesis of specific mono- or di-acylated glycerides under mild reaction conditions, which is crucial for preserving the integrity of sensitive functional groups present in complex molecules like this compound. tandfonline.comnih.govresearchgate.net The use of immobilized enzymes, such as Novozym 435, further enhances the practicality of this method by simplifying catalyst removal and recycling. nih.govresearchgate.net
Chemical methods for regioselective acylation have also evolved. These strategies often involve the use of protecting groups to temporarily block certain hydroxyl groups, directing acylation to the desired position. While effective, these multi-step procedures can be laborious. More advanced one-pot procedures and the use of novel catalysts are being developed to streamline the synthesis of specifically acylated glycerols.
The primary derivatization reported for this compound is acetylation. The resulting monoacetylated analogs have demonstrated enhanced biological activity compared to the parent compound.
Table 1: Comparative Biological Activity of this compound and its Acetylated Derivatives
| Compound | Structure | Relative Bioactivity (Inhibition of Neurolysin) |
| This compound | Base | |
| Monoacetyl-agaricoglyceride A | Acetylated derivative of this compound | More potent than this compound |
Note: The exact position of acetylation in the more active monoacetyl-agaricoglyceride A (sn-1, sn-2, or sn-3) is not specified in the available literature, and it was isolated as a mixture.
Future advancements in the derivatization chemistry of this compound will likely involve the application of these modern regioselective enzymatic and chemical methods to produce a wider array of analogs. This will enable a more detailed exploration of the SAR, potentially leading to the development of new therapeutic agents with improved potency and selectivity.
Structure Activity Relationship Sar Studies of Agaricoglyceride a and Its Derivatives
Correlation of Chemical Structure to Biological Potency
The core structure of agaricoglycerides consists of a glycerol (B35011) backbone esterified with one or more chlorinated 4-hydroxybenzoic acid moieties. researchgate.net The primary active principle, Agaricoglyceride A, is a potent inhibitor of neurolysin with a reported half-maximal inhibitory concentration (IC50) of 200 nM. nih.govcapes.gov.br
The biological potency of this class of compounds is highly dependent on its specific structural features. Studies have revealed that even minor modifications to the parent structure of this compound can lead to significant changes in bioactivity. Co-metabolites isolated alongside this compound, such as Agaricoglycerides B, C, and D, which differ in the number and position of the chlorinated benzoic acid groups on the glycerol backbone, have been found to possess weaker or negligible activity against neurolysin. nih.govresearchgate.net This suggests that the specific arrangement and number of the esterified aromatic rings are critical for potent enzyme inhibition.
The table below summarizes the reported biological activity of this compound and its key derivatives against neurolysin.
| Compound Name | Structure Description | Biological Activity (IC50 against Neurolysin) |
| This compound | Diester of glycerol with 3,5-dichloro-4-methoxybenzoic acid. | 200 nM nih.govcapes.gov.brscience.gov |
| Agaricoglyceride Monoacetates | Mono-acetylated derivative of this compound on the glycerol moiety. | 50 nM nih.govcapes.gov.brscience.gov |
| Other Agaricoglycerides (B, C, D) | Varying esterification of chlorinated benzoic acids on the glycerol backbone. | Weaker or lacking bioactivity nih.govresearchgate.net |
| Agaricic Ester | Composed of two chlorinated aromatic units linked by an ester bond, lacks glycerol. | Weaker or lacking bioactivity nih.govresearchgate.net |
Impact of Chlorination and Esterification on Bioactivity
The chemical structure of this compound features two key modifications to a basic benzoic acid-glycerol scaffold: chlorination of the aromatic ring and esterification to the glycerol backbone. Both of these features are vital for its biological activity.
Chlorination: The benzoic acid moiety in this compound is 3,5-dichloro-4-methoxybenzoic acid. researchgate.netscispace.com The presence of two chlorine atoms on the aromatic ring is a determining factor for its inhibitory potency. While direct comparisons with non-chlorinated analogs are not extensively detailed in the available literature, related studies on other chlorinated fungal metabolites, such as those from Bjerkandera adusta, indicate that halogenation significantly influences biological effects. nih.gov The electron-withdrawing nature and steric bulk of the chlorine atoms likely play a crucial role in the binding affinity of the molecule to the active site of the neurolysin enzyme.
Esterification: The ester linkage between the chlorinated benzoic acid and the glycerol backbone is fundamental to the compound's activity. The precursor, 3,5-dichloro-4-methoxybenzoic acid (DCMB), shows negligible inhibitory activity on its own, highlighting the necessity of the glyceride structure. researchgate.netscispace.com Furthermore, modification of the free hydroxyl group on the glycerol moiety through further esterification, specifically acetylation, has a profound impact. The monoacetyl derivatives of this compound (an inseparable mixture of isomers 1a/1b) exhibit a four-fold increase in potency, with an IC50 value of 50 nM against neurolysin. nih.govcapes.gov.br This enhancement suggests that the acetyl group may improve cell permeability or optimize the interaction with a hydrophobic pocket within the enzyme's active site.
Role of Glycerol Moiety Modifications in Pharmacological Effects
The glycerol backbone serves as a scaffold, positioning the pharmacologically active chlorinated benzoic acid moieties in a specific spatial orientation. Modifications to this glycerol core are critical in modulating the pharmacological effects of the resulting derivatives.
The most significant finding in this area is the dramatic increase in neurolysin inhibitory activity upon acetylation of the free hydroxyl group of this compound. nih.govcapes.gov.br This demonstrates that the glycerol moiety is not merely a passive carrier but an active participant in the molecule's interaction with its biological target. The introduction of a small, relatively non-polar acetyl group enhances potency, suggesting that this position is sensitive to substitution and that hydrophobic interactions are favored.
Comparative SAR Analysis with Related Fungal Metabolites
The structure-activity relationship of this compound can be further understood by comparing it with related metabolites produced by Agaricus species and other fungi.
One key comparator is Agaricic Ester . researchgate.netnaturalproducts.net This co-metabolite, isolated from A. macrosporus, is composed of two chlorinated aromatic units linked together but lacks the central glycerol moiety. researchgate.netnaturalproducts.net Agaricic ester has been reported to have weak or no inhibitory activity against neurolysin. nih.govresearchgate.net This finding strongly reinforces the essential role of the glycerol backbone in providing the correct conformation and spacing of the aromatic rings for effective binding to the enzyme.
Another related compound is the precursor 3,5-dichloro-4-methoxybenzoic acid (DCMB) . researchgate.net As a simple benzoic acid derivative, it lacks the triglyceride structure entirely and does not show significant bioactivity. nih.gov This again emphasizes that the complex esterified structure of this compound is a prerequisite for its potent biological effect.
When viewed together, the SAR data from this compound and its relatives establish a clear picture:
Glycerol Scaffold is Essential: The glycerol backbone is not just a linker but is crucial for orienting the active groups. Its absence, as in Agaricic Ester or DCMB, leads to a loss of activity.
Esterification Pattern is Key: The specific diester arrangement of this compound appears optimal. Other arrangements, as seen in related agaricoglycerides, are less effective.
Chlorination is Critical: The dichloro-substitution on the benzoic acid rings is a vital feature for potency.
Modification of Free Hydroxyl Group: The free hydroxyl on the glycerol backbone is a prime site for modification. Acetylation at this position leads to a four-fold increase in potency, indicating this region's importance for further drug design and optimization.
Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models
Anti-inflammatory Actions of Agaricoglycerides
Agaricoglyceride A has demonstrated notable anti-inflammatory effects across various experimental setups. researchgate.netnih.gov Its mechanisms of action involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-17) in Cellular Models
A key aspect of this compound's anti-inflammatory profile is its ability to inhibit the production of several pro-inflammatory cytokines. In cellular models, particularly those stimulated with inflammatory agents like lipopolysaccharide (LPS), agaricoglycerides have been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netnih.govbegellhouse.com Studies have also indicated its potential to modulate other cytokines, including interleukin-17 (IL-17), which plays a crucial role in various inflammatory diseases. nih.govbegellhouse.comresearchgate.net For instance, in a mouse model of hepatic ischemia/reperfusion injury, administration of agaricoglycerides led to a marked decrease in the production of both TNF-α and IL-1β. nih.govresearchgate.net This inhibitory effect on pro-inflammatory cytokines is a cornerstone of its anti-inflammatory activity. nih.govmdpi.commdpi.comnih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Model System | Observed Effect | Reference(s) |
|---|---|---|---|
| TNF-α | Mouse model of hepatic I/R injury | Significant reduction | nih.govresearchgate.net |
| LPS-stimulated cellular models | Inhibition of production | researchgate.netbegellhouse.com | |
| IL-1β | Mouse model of hepatic I/R injury | Significant reduction | nih.govresearchgate.net |
| LPS-stimulated cellular models | Inhibition of production | researchgate.netbegellhouse.com |
| IL-17 | Murine liver | Decreased levels | nih.govbegellhouse.comresearchgate.net |
Modulation of NF-κB Signaling Pathways in Preclinical Systems
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. oncotarget.comfrontiersin.orgnih.gov this compound has been shown to exert its anti-inflammatory effects by modulating this crucial pathway. researchgate.netnih.govbegellhouse.com In preclinical models, agaricoglycerides have been observed to attenuate the activation of NF-κB. nih.govbegellhouse.com This suppression of NF-κB activation is a key mechanism underlying the reduced expression of pro-inflammatory cytokines and other inflammatory mediators. researchgate.netum.edu.mynih.gov By inhibiting the NF-κB pathway, this compound can effectively dampen the inflammatory cascade at a fundamental level.
Table 2: Modulation of NF-κB Signaling by this compound
| Experimental System | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Mouse model of hepatic I/R injury | Attenuated NF-κB activation | Reduced liver inflammation | nih.gov |
| Preclinical models of inflammation | Suppression of NF-κB pathway | Decreased inflammatory cytokine levels | researchgate.netbegellhouse.com |
| LPS-stimulated cellular models | Inhibition of NF-κB activation | Downregulation of pro-inflammatory gene expression | researchgate.net |
Suppression of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production
Table 3: Inhibition of PGE2 and NO Production by Agaricoglycerides
| Mediator | Experimental Context | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Prostaglandin E2 (PGE2) | Inflammatory models | Suppression of production | um.edu.myscispace.com |
| Nitric Oxide (NO) | LPS-stimulated macrophage cells | Inhibition of production | scispace.commdpi.com |
Antioxidant Properties and Oxidative Stress Modulation
In addition to its anti-inflammatory actions, this compound exhibits significant antioxidant properties, which are crucial for mitigating cellular damage caused by oxidative stress. researchgate.netnih.govresearchgate.net
Reduction of Malondialdehyde (MDA) Levels in Tissue Models
Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation and oxidative stress. dovepress.comjournalagent.comnih.gov Studies have demonstrated that administration of agaricoglycerides can lead to a significant reduction in MDA levels in tissue models, such as in the liver following ischemia/reperfusion injury. nih.govspandidos-publications.com This reduction in MDA content indicates that agaricoglycerides can effectively scavenge free radicals and protect tissues from oxidative damage. nih.gov The ability to decrease lipid peroxidation is a key component of its antioxidant capacity.
Table 4: Effect of Agaricoglycerides on Malondialdehyde (MDA) Levels
| Tissue Model | Condition | Outcome | Reference(s) |
|---|---|---|---|
| Hepatic Tissue | Ischemia/Reperfusion Injury | Significant reduction in MDA content | nih.gov |
| Tissue Models | Oxidative Stress | Decreased lipid peroxidation | scispace.comresearchgate.net |
Enhancement of Total Antioxidant Status (TAOS)
Table 5: Enhancement of Total Antioxidant Status (TAOS) by Agaricoglycerides
| Model System | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Diabetic Mice Liver | Increased total antioxidant activities | Enhanced defense against oxidative stress | nih.govbegellhouse.com |
Scavenging of Reactive Oxygen Species (ROS) in In Vitro Assays
Agaricoglycerides, a class of fungal secondary metabolites to which this compound belongs, have demonstrated notable antioxidant effects in various in vitro studies. researchgate.netresearchgate.net The antioxidant capacity of these compounds is often attributed to their ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress. mdpi.com An imbalance between the generation and scavenging of ROS can lead to cellular damage, contributing to various diseases. scribd.com
The antioxidant potential of compounds like this compound is typically evaluated using a range of in vitro assays that measure their ability to neutralize synthetic radicals or inhibit oxidation processes. These assays are based on chemical reactions that result in a measurable change, often spectrophotometric, upon interaction with an antioxidant. researchgate.netjuit.ac.in
Commonly employed methods for assessing antioxidant activity include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. nih.govscispace.comresearchgate.net
ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a discoloration of the solution. nih.govresearchgate.netnih.gov This assay is versatile, capable of measuring both hydrophilic and lipophilic antioxidants. japsonline.com
FRAP (Ferric Reducing Antioxidant Power) Assay: This test measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺), which forms a colored complex. japsonline.comresearchgate.net
CUPRAC (Cupric Reducing Antioxidant Power) Assay: Similar to FRAP, this method involves the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by an antioxidant. researchgate.netjapsonline.com
While specific IC50 values for this compound in these assays are not extensively detailed in the reviewed literature, studies on mushroom extracts containing these compounds confirm significant antioxidant properties. mdpi.com For instance, extracts from Ganoderma lucidum, a known source of agaricoglycerides, have exhibited high antioxidant activity. mdpi.com Similarly, extracts from Pleurotus ostreatus have shown considerable scavenging effects against hydroxyl and superoxide (B77818) radicals. mdpi.com The antioxidant activity of agaricoglycerides contributes to their protective effects against oxidative stress. nih.govcore.ac.uk
Analgesic and Antinociceptive Effects in Animal Models
This compound and related compounds have demonstrated significant analgesic and antinociceptive properties in various preclinical animal models of pain. japsonline.commdpi.comworldscientific.com These studies utilize chemical and thermal stimuli to induce pain responses in rodents, allowing for the assessment of a compound's ability to reduce pain perception.
Agaricoglycerides extracted from the mycelium of mushrooms like Ganoderma lucidum and Grifola frondosa have shown consistent efficacy in these models. mdpi.combvsalud.org In tests involving acetic acid-induced writhing in mice, a model for visceral inflammatory pain, agaricoglycerides produced a dose-dependent inhibition of abdominal constrictions. researchgate.netmdpi.combvsalud.org Furthermore, in the formalin test, which models both acute neurogenic pain (phase 1) and persistent inflammatory pain (phase 2), agaricoglycerides were found to inhibit the nociceptive responses in both phases. mdpi.comworldscientific.combvsalud.org The ability to inhibit both phases suggests that the compound may act through both central and peripheral mechanisms. worldscientific.com In the hot-plate test, a model for supraspinal pain response, agaricoglycerides also demonstrated an ability to increase the reaction time to thermal stimuli. bvsalud.org
Table 1: Effects of Agaricoglycerides in Animal Models of Pain
| Animal Model | Pain Type | Observed Effect of Agaricoglycerides | Reference |
|---|---|---|---|
| Acetic Acid-Induced Writhing | Visceral Inflammatory Pain | Significantly suppressed abdominal constrictions | mdpi.combvsalud.org |
| Formalin Test (Phase 1 & 2) | Neurogenic and Inflammatory Pain | Inhibited nociceptive behaviors in both phases | mdpi.combvsalud.org |
| Hot-Plate Test | Supraspinal (Central) Pain | Inhibited reaction time to thermal stimuli | bvsalud.org |
Inhibition of Neurolysin Activity
A primary mechanism underlying the bioactivity of this compound is its potent inhibition of neurolysin (Nln), a zinc metallopeptidase. researchgate.networldscientific.com Neurolysin is involved in the metabolism of several bioactive peptides that regulate signaling in the nervous system. core.ac.uk By inhibiting neurolysin, this compound can modulate the levels of these peptides.
In vitro studies have quantified the inhibitory potency of this compound against neurolysin. Different studies have reported varying IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. These differences may arise from the source of the compound or the specific assay conditions used. For example, agaricoglycerides from Ganoderma lucidum were reported to have an IC50 of 100 nM, while those from other sources showed values of 200 nM. bvsalud.org One study using recombinant neurolysin determined an IC50 of 1.29 μM. core.ac.uk Furthermore, a related compound, agaricoglyceride monoacetate, exhibited even stronger inhibition with an IC50 value of 50 nM.
Table 2: In Vitro Inhibition of Neurolysin by this compound and Derivatives
| Compound | IC50 Value | Reference |
|---|---|---|
| This compound | 100 nM | bvsalud.org |
| This compound | 200 nM | |
| This compound | 1.29 µM | core.ac.uk |
| Agaricoglyceride Monoacetates | 50 nM |
Modulation of Dynorphin (B1627789) and Neurotensin (B549771) Metabolism
The inhibition of neurolysin by this compound directly impacts the metabolic pathways of neuropeptides such as neurotensin and dynorphins, which are known substrates for the enzyme. core.ac.uk Neurotensin is a neuropeptide involved in various physiological processes, including the modulation of pain. researchgate.net Dynorphins are a class of opioid peptides that also play a role in nociception.
By inhibiting neurolysin, this compound prevents the degradation of these peptides, leading to their accumulation. core.ac.uk Studies have shown that administration of this compound in a preclinical stroke model resulted in elevated levels of neurolysin substrates, including neurotensin and substance P, in the brain. core.ac.uk This modulation of neurotensin and dynorphin levels is a key part of the mechanism through which this compound exerts its effects on the nervous system. researchgate.net The antagonistic regulation of neuronal inputs by neurotensin and dynorphin suggests that their balance is crucial for proper neural circuit function.
Mechanisms of Peripheral Antinociception
The analgesic effects of this compound observed in animal models are mediated, at least in part, through peripheral mechanisms, which are actions that occur outside of the central nervous system (brain and spinal cord). researchgate.net The primary mechanism identified is the compound's significant anti-inflammatory activity. researchgate.net
Inflammation is a key driver of peripheral pain, characterized by the release of various pro-inflammatory mediators that sensitize nerve endings. Research has shown that agaricoglycerides can suppress the production of several of these key mediators in animal models of inflammation. mdpi.com This includes the inhibition of:
Pro-inflammatory Cytokines: Such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). mdpi.comnih.gov
Inflammatory Enzymes: Including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com
Transcription Factors: Notably, nuclear factor kappa B (NF-κB), a central regulator of the inflammatory response. mdpi.comnih.gov
The inhibition of the acetic acid-induced writhing response is a classic indicator of peripheral antinociceptive action, as the pain is driven by the release of inflammatory mediators like prostaglandins (B1171923) in the peritoneal cavity. researchgate.net By reducing the levels of these inflammatory molecules, this compound effectively dampens the pain signals at their peripheral source.
Effects on Glycemic Metabolism in Preclinical Models
Emerging research indicates that agaricoglycerides exert beneficial effects on glycemic metabolism, particularly in the context of metabolic dysfunction. scribd.comnih.gov Preclinical studies in mouse models have demonstrated that the administration of agaricoglycerides can alleviate conditions associated with dysregulated glucose homeostasis. scribd.combvsalud.org These effects appear to be closely linked to the compound's potent anti-inflammatory and antioxidant properties. nih.govcore.ac.uk
The underlying mechanism involves the modulation of key inflammatory pathways that are known to contribute to insulin (B600854) resistance and impaired glucose metabolism. mdpi.comcore.ac.uk Specifically, agaricoglycerides have been shown to suppress the NF-κB signaling pathway. mdpi.comnih.gov This action leads to a reduction in inflammatory cytokines, which in turn helps to correct metabolic dysfunction. scribd.combvsalud.org
Attenuation of Hepatic Glycemic Metabolism Dysfunction
The liver plays a central role in maintaining glucose balance, and its dysfunction is a key feature of metabolic disorders like diabetes. Studies have specifically shown that agaricoglycerides can correct hepatic glycemic metabolism dysfunction in mice. scribd.commdpi.comnih.gov One study explicitly reported that an agaricoglyceride from Agaricus brasiliensis reverses diabetic glycemia in the liver of mice.
The therapeutic effect is attributed to the attenuation of inflammation and oxidative stress within the liver. scribd.comnih.gov By suppressing the NF-κB pathway and reducing the levels of inflammatory cytokines like TNF-α and IL-1β, agaricoglycerides help restore a more normal metabolic environment in the liver. nih.gov This was associated with improvements in markers such as hepatic glycogen (B147801) levels, demonstrating a direct impact on the liver's ability to store and manage glucose. nih.gov These findings suggest that this compound could restrain metabolic dysfunction by mitigating the low-grade inflammation that often drives hepatic insulin resistance and dysregulated glucose production. nih.govcore.ac.uk
Influence on Hepatic Glycogen Levels and Related Biomarkers
Hepatic glycogen serves as a primary form of energy storage in animals, playing a crucial role in maintaining glucose homeostasis. wikipedia.org The liver stores glucose as glycogen and releases it into the bloodstream as needed to regulate blood sugar levels. clevelandclinic.org In metabolic disorders such as diabetes, hepatic glycogen metabolism is often impaired, contributing to hyperglycemia. scielo.brnih.gov Research into natural compounds that can modulate these pathways is of significant scientific interest.
Studies have indicated that agaricoglycerides may influence hepatic glycemic metabolism. researchgate.net Specifically, the compound has been observed to reverse diabetic glycemia in the livers of mice, suggesting a restorative effect on glycogen regulation. mdpi.com In a mouse model of hepatic ischemia/reperfusion (I/R) injury, a condition that severely stresses the liver, treatment with agaricoglycerides demonstrated protective effects. nih.gov I/R injury typically causes a sharp elevation in liver enzymes, indicating cellular damage. However, administration of agaricoglycerides was found to significantly reduce the levels of key liver injury biomarkers. nih.gov
| Biomarker | Effect Observed with AG Treatment | Significance | Reference |
|---|---|---|---|
| Alanine Aminotransferase (ALT) | Reduced levels compared to I/R group | Indicates mitigation of liver cell damage | nih.gov |
| Aspartate Aminotransferase (AST) | Reduced levels compared to I/R group | Suggests protection against hepatic injury | nih.gov |
| Total Antioxidant Status (TAOS) | Lowered elevated TAOS levels | Points to a reduction in oxidative stress | nih.gov |
These findings suggest that this compound may help correct dysfunction in hepatic glucose metabolism, partly by mitigating inflammation and oxidative stress, which are closely linked to glycogen storage and mobilization pathways. researchgate.netnih.gov
Immunomodulatory Activities in Cellular and Animal Systems
Agaricoglycerides, derived from fungi such as Grifola frondosa, have demonstrated significant immunomodulatory activities. dntb.gov.uasemanticscholar.org This capacity to modulate the immune system is a key area of investigation, encompassing effects on immune cell function and the complex signaling networks they utilize.
The innate immune system, which includes cells like macrophages and neutrophils, is the body's first line of defense. Agaricoglycerides appear to influence the activity of these critical cells. Research indicates that these compounds can modulate the function of macrophages, which are essential for presenting antigens, performing phagocytosis (the engulfing of pathogens or cellular debris), and producing cytokines to direct the immune response. oncotarget.comfrontiersin.org Studies on related fungal extracts show they can promote the proliferation and enhance the phagocytic capabilities of macrophages. frontiersin.org In inflammatory settings, oxygen radicals are produced by polymorphonuclear leukocytes and macrophages; the anti-inflammatory effect of agaricoglycerides is associated with a reduction in these activities, suggesting a direct influence on the function of these innate immune cells. nih.gov Furthermore, the broader class of β-glucans, often co-occurring with agaricoglycerides in mushroom extracts, is known to stimulate innate immune cells, including monocytes, natural killer (NK) cells, and dendritic cells. mdpi.com
Cytokines are small proteins that act as key modulators of inflammation and immune responses. thermofisher.com They can be broadly categorized as pro-inflammatory or anti-inflammatory. oncotarget.com this compound has been shown to influence the expression of several important cytokines. In models of hepatic injury, agaricoglycerides significantly reduced the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net
However, the influence of related mushroom compounds extends beyond simply suppressing inflammation. Extracts from mushrooms known to produce agaricoglycerides, such as Grifola frondosa, have been found to modulate a wider array of cytokines. For instance, an extract containing these components was shown to increase the levels of IL-1 receptor antagonist (IL-1ra), an anti-inflammatory cytokine, and IL-7, which is crucial for lymphocyte development. scienceopen.com This indicates a more nuanced immunomodulatory role, helping to rebalance (B12800153) the immune response rather than just suppressing it.
| Cytokine | Class | Observed Effect | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Decreased expression/production | nih.govresearchgate.net |
| Interleukin-1β (IL-1β) | Pro-inflammatory | Decreased expression/production | nih.govresearchgate.net |
| IL-1 receptor antagonist (IL-1ra) | Anti-inflammatory | Increased levels (observed with related extracts) | scienceopen.com |
| Interleukin-7 (IL-7) | Growth Factor / Homeostasis | Increased levels (observed with related extracts) | scienceopen.com |
Modulation of Immune Cell Function
Potential Mechanisms of Action: Receptor Interactions and Cellular Pathways
To understand how this compound exerts its biological effects, researchers have investigated its interactions with specific cellular pathways and molecular targets.
One of the key proposed mechanisms for the anti-inflammatory effects of agaricoglycerides is their interaction with the cholinergic anti-inflammatory pathway (CAP). nih.gov The CAP is a physiological mechanism where the nervous system, specifically the vagus nerve, regulates the immune response. nih.govnih.gov This pathway functions when the vagus nerve releases the neurotransmitter acetylcholine (B1216132) (ACh), which then binds to α7 nicotinic acetylcholine receptors (α7nAChR) present on the surface of immune cells, particularly macrophages. signavitae.com This interaction inhibits the production and release of pro-inflammatory cytokines, such as TNF-α, thereby dampening systemic inflammation. nih.gov The protective effects of agaricoglycerides against liver I/R damage have been linked to the modulation of this pathway, suggesting that the compound may mimic or enhance this endogenous anti-inflammatory mechanism. nih.gov
In addition to receptor-mediated pathways, this compound has been shown to directly interact with and inhibit specific enzymes, particularly proteases. Proteases are enzymes that break down proteins and peptides, and their activity is crucial in many physiological processes. nih.gov
A primary enzyme target identified for this compound is neurolysin (also known as EC 3.4.24.16), a zinc metalloendopeptidase involved in the metabolism of neuropeptides like neurotensin and bradykinin. nih.govjapsonline.comresearchgate.net By inhibiting neurolysin, this compound can increase the levels of these neuropeptides, which play roles in pain and inflammation signaling. nih.govjapsonline.com Other research into related compounds from mushrooms has also pointed to the inhibition of other proteases, such as legumain, which is associated with tumor progression and inflammation. mdpi.comnih.gov
| Enzyme Target | Enzyme Class | Effect of this compound | Reference |
|---|---|---|---|
| Neurolysin | Metalloendopeptidase | Strong inhibitory activity | japsonline.comresearchgate.net |
| Legumain | Cysteine Protease | Inhibited by related mushroom extracts | mdpi.comnih.gov |
This direct inhibition of proteases represents another significant mechanism through which this compound can exert its diverse biological effects. japsonline.comresearchgate.net
Advanced Analytical Methodologies in Agaricoglyceride a Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for isolating Agaricoglyceride A from its natural source, typically fungal extracts, and for quantifying its concentration. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. oriprobe.com It is widely utilized for both the purification and quantification of the compound from extracts of various mushrooms. oriprobe.com In many applications, HPLC is coupled with an Evaporative Light Scattering Detector (ELSD), which is well-suited for detecting non-volatile compounds like glycerides that may lack a strong UV chromophore. oriprobe.commagtech.com.cn This combination allows for the sensitive determination of this compound content in edible mushrooms and is also employed in developing HPLC fingerprinting methods for quality control of raw materials. oriprobe.com
The separation is typically achieved on a C18 reversed-phase column, which separates molecules based on their hydrophobicity. The mobile phase often consists of a gradient mixture of organic solvents (like methanol (B129727) or acetonitrile) and water, allowing for the efficient elution of compounds with varying polarities.
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
| Instrument | High-Performance Liquid Chromatograph | oriprobe.commagtech.com.cn |
| Column | Reversed-phase C18 | mdpi.com |
| Detector | Evaporative Light Scattering Detector (ELSD) | oriprobe.commagtech.com.cn |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | mdpi.com |
| Application | Quantification, Fingerprint Analysis | oriprobe.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements over traditional HPLC. mdpi.com By utilizing columns packed with smaller particles (typically less than 2 µm), UPLC systems operate at higher pressures to achieve faster separations, greater resolution, and increased sensitivity. mdpi.com This technique is a milestone in liquid chromatography, enabling the rapid analysis of complex mixtures without compromising the quality of the results. mdpi.com
While specific UPLC methods for this compound are not extensively detailed in the provided context, the technique's application to the analysis of other complex lipids, oligosaccharides, and metabolites demonstrates its suitability. researchgate.netnih.govnih.gov The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful approach for the sensitive and specific quantification of low-abundance molecules in complex biological matrices. nih.govnih.gov Given the advantages in speed and resolution, UPLC is an invaluable tool for high-throughput screening of natural extracts for this compound and for detailed metabolic studies. mdpi.com
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Techniques for Structural Elucidation and Characterization
Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic techniques. These methods probe the molecular structure by measuring its interaction with electromagnetic radiation, providing detailed information about connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete structure of organic compounds like this compound at the atomic level. nih.govnih.gov NMR experiments provide information on the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR spectra reveal the number of different types of protons in the molecule, their relative numbers, and their connectivity through the analysis of chemical shifts and spin-spin coupling patterns. For this compound, ¹H NMR would identify signals corresponding to the glycerol (B35011) backbone, the fatty acid chains, and any other substituents. nih.gov
¹³C NMR spectra provide information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the total carbons and identification of functional groups such as carbonyls (from the ester linkages) and carbons bearing hydroxyl groups. wikipedia.org
Together with advanced 2D NMR techniques (like COSY, HMBC, and HSQC), a complete and unambiguous assignment of all proton and carbon signals can be achieved, establishing the precise connectivity and stereochemistry of this compound. mdpi.commdpi.com This level of detail is crucial for distinguishing between isomers and confirming the novel structure of a natural product. nih.gov
Table 2: Typical NMR Chemical Shift Ranges for Key Moieties in Glycerolipids
| Moiety | Nucleus | Typical Chemical Shift (ppm) | Source |
| Glycerol Backbone (CH, CH₂) | ¹H | 3.5 - 5.5 | nih.govnih.gov |
| Glycerol Backbone (CH, CH₂) | ¹³C | 60 - 80 | wikipedia.org |
| Ester Carbonyl (C=O) | ¹³C | 170 - 175 | wikipedia.org |
| Fatty Acid Methylene (-CH₂-)n | ¹H | 1.2 - 1.6 | nih.gov |
| Fatty Acid Methyl (CH₃) | ¹H | ~0.9 | nih.gov |
| Anomeric Protons (in glycosides) | ¹H | 4.4 - 6.0 | nih.gov |
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which allow for the determination of the compound's molecular formula. mdpi.com
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion, and the resulting fragment ions provide valuable structural information. sannova.net By analyzing the fragmentation pattern of this compound, researchers can deduce the structure of its constituent parts, such as the fatty acids and other substituents attached to the glycerol backbone. sannova.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of MS. nih.govsannova.net This hyphenated technique is extremely powerful for analyzing complex mixtures, as it can separate individual components before they enter the mass spectrometer for structural analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically for the analysis of more volatile components or derivatives. For instance, the fatty acid composition of this compound could be determined by hydrolyzing the ester bonds and then analyzing the resulting fatty acid methyl esters (FAMEs) by GC-MS. nih.gov
Table 3: Applications of Mass Spectrometry in this compound Analysis
| Technique | Application | Information Gained | Source |
| HR-ESI-MS | Molecular Formula Determination | High-accuracy molecular weight | mdpi.com |
| MS/MS | Structural Fragmentation | Information on fatty acids and substituents | sannova.net |
| LC-MS | Analysis of Complex Mixtures | Separation and identification of components | nih.govsannova.net |
| GC-MS | Fatty Acid Profiling | Identification of constituent fatty acids after derivatization | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. mt.com The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. mt.comlibretexts.org The resulting FTIR spectrum acts as a molecular "fingerprint." mt.com
For this compound, FTIR analysis would confirm the presence of key functional groups. For example, a strong absorption band around 1735-1750 cm⁻¹ would indicate the presence of ester carbonyl (C=O) groups. Broad absorption in the region of 3200-3600 cm⁻¹ would suggest the presence of hydroxyl (-OH) groups. Other characteristic peaks would correspond to C-H stretching and bending vibrations of the alkyl chains and C-O stretching of the ester and alcohol groups. researchgate.net
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source |
| Hydroxyl (O-H) | Stretching, H-bonded | 3570–3200 (broad) | researchgate.net |
| Alkyl (C-H) | Stretching | 2850–3000 | researchgate.net |
| Ester Carbonyl (C=O) | Stretching | 1750–1735 | researchgate.netresearchgate.net |
| Carbon-Oxygen (C-O) | Stretching | 1300–1000 | researchgate.net |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. solubilityofthings.com This absorption is dependent on the electronic structure of the molecule, specifically the presence of chromophores—groups of atoms that absorb light. solubilityofthings.com While detailed spectral data featuring the specific maximum absorbance (λmax) for purified this compound is not extensively published, UV-Vis detection remains a cornerstone method in its isolation and analysis.
In the broader context of isolating related compounds from the same fungal family, such as blazeispirols from Agaricus brasiliensis, UV absorption is a critical monitoring tool. google.com Researchers often use a fixed wavelength, for example, 210 nm, to track the elution of fractions from chromatography columns. google.com The presence of carbonyl groups and other potential unsaturated systems within the this compound structure would allow for absorbance in the UV range, making this detection method suitable for its initial identification and quantification during separation processes. The technique is valued for its non-destructive nature and its direct applicability to liquid chromatography outputs. solubilityofthings.comlibretexts.org
Table 1: Principles and Applications of UV-Vis Spectroscopy in this compound Research
| Feature | Description | Relevance to this compound |
|---|---|---|
| Principle | Measures the absorption of light in the 200-800 nm range by molecules with chromophores, based on the Beer-Lambert Law. solubilityofthings.com | Allows for the detection and quantification of this compound in solution, likely absorbing in the lower UV range due to its molecular structure. |
| Application | Used as a detector for High-Performance Liquid Chromatography (HPLC) to monitor the separation of compounds from a mixture. libretexts.org | Essential for tracking the purification of this compound from crude fungal extracts and assessing the purity of the resulting fractions. google.com |
| Information Gained | Provides quantitative data on the concentration of the analyte in a solution and indicates the presence of specific light-absorbing functional groups. libretexts.org | Helps in quantifying the yield of this compound during isolation and serves as a preliminary check for purity. |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS-NMR)
Hyphenated techniques, which couple a separation method with one or more spectroscopic detection technologies, are indispensable for the analysis of complex molecules from natural sources. chromatographytoday.comnih.gov For this compound, a combination of Liquid Chromatography (LC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analytical workflow. nih.gov
The process begins with LC, which separates this compound from the myriad of other compounds present in a fungal extract. The separated compound can then be analyzed online by MS and NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that provides both separation and mass information. researchgate.net As the analyte elutes from the LC column, it is introduced into the mass spectrometer, which yields a precise mass-to-charge ratio. This is crucial for determining the elemental composition of this compound. Further fragmentation in tandem MS (MS/MS) experiments can reveal structural details of the molecule. ijpsjournal.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links separation with the powerful structure-elucidation capabilities of NMR. researchgate.net Although less sensitive than MS, NMR provides unambiguous data on the atomic connectivity and stereochemistry of a molecule. sci-hub.se To overcome sensitivity issues, LC-NMR analysis of natural products is often performed in a stop-flow mode, where the elution is paused when the compound of interest is in the NMR flow cell, allowing for longer acquisition times and the collection of detailed one- and two-dimensional NMR spectra. nih.gov
The combined use of LC-MS and LC-NMR allows researchers to confidently identify known compounds like this compound or to fully characterize novel, related structures within a complex mixture. This approach was successfully used to confirm the purity and identity of blazeispirols, terpenoid spiro ketals isolated from the same fungal source as agaricoglycerides. google.com
Table 2: Information Derived from Hyphenated Techniques for this compound
| Technique | Type of Information | Significance for this compound Analysis |
|---|---|---|
| LC | Retention Time | Separates this compound from other metabolites and provides a characteristic identifier for a specific chromatographic system. chromatographytoday.com |
| MS | Molecular Weight & Formula | Provides high-resolution mass data to confirm the elemental composition. researchgate.net |
| MS/MS | Structural Fragments | Offers clues to the molecule's structure by analyzing how it breaks apart. nih.gov |
| NMR (¹H, ¹³C) | Carbon-Hydrogen Framework | Determines the precise arrangement of atoms and the connectivity within the molecule. sci-hub.se |
| NMR (2D) | Detailed Structural Elucidation | Confirms atomic bonds and reveals the relative stereochemistry of the molecule. google.com |
Application of Analytical Methods for Purity Assessment and Quality Control in Research
Purity assessment and quality control (QC) are critical for ensuring the reliability and reproducibility of research conducted on natural products like this compound. infonetica.net The inherent variability of biological systems means that the composition of fungal extracts can fluctuate, making robust analytical oversight essential. longdom.org
Purity Assessment: The purity of an isolated sample of this compound is typically determined using HPLC coupled with a detector such as UV or MS. A pure sample should ideally present as a single, sharp, and symmetrical peak in the chromatogram. The percentage purity is calculated by integrating the area of the target peak relative to the total area of all peaks in the chromatogram. This quantitative assessment is fundamental before using the compound in any biological assay to ensure that the observed effects are due to this compound and not impurities.
Quality Control (QC): QC involves a systematic set of practices to ensure that an analytical method remains stable and reliable over time. usgs.gov In research involving the quantification of this compound from different batches of fungal fermentation, QC is vital. mdpi.com Key QC practices in LC-MS-based analysis include:
Standard Operating Procedures (SOPs): The establishment of detailed SOPs for every step, from sample extraction to data analysis, ensures consistency. nih.gov
System Suitability Tests: Before running samples, a standard mixture is analyzed to verify that the chromatographic system is performing correctly (e.g., adequate peak resolution and sensitivity). nih.gov
Use of Blanks and Controls: Injecting a solvent blank between samples helps to identify and prevent carryover contamination. nih.gov
Pooled QC Samples: A pooled QC sample, created by mixing small aliquots from every sample in the study, is injected periodically throughout the analytical run. The consistency of the signal for this compound in these QC samples provides a measure of the instrument's stability and the reproducibility of the data. nih.gov
These rigorous QC measures are necessary to produce high-quality, reliable data in studies investigating this compound, providing confidence in the final research outcomes. infomineo.com
Table 3: Quality Control Methods in this compound Research
| QC Practice | Purpose |
|---|---|
| System Suitability Test | Confirms that the analytical instrument and method are fit for purpose before analysis begins. nih.gov |
| Blank Injections | Detects any potential contamination or signal carryover between sample runs. nih.gov |
| Pooled QC Sample Analysis | Monitors the stability and performance of the analytical system throughout the entire sequence of sample analysis. nih.gov |
| Internal Standards | Corrects for variations in sample preparation and instrument response, improving quantitative accuracy. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Blazein |
| Blazeispirol A |
Metabolic Fate and Pharmacokinetics Preclinical Investigations
Absorption and Distribution Studies in Animal Models
The inherent chemical properties of Agaricoglyceride A, specifically its high lipophilicity and poor aqueous solubility, present significant challenges to its oral absorption. japsonline.com Preclinical studies in rat models have confirmed that when administered as a powder, the absorption of this compound from the gastrointestinal tract is minimal. In fact, at a dose of 15 mg/kg, the plasma concentrations of the compound were undetectable, highlighting its low oral bioavailability in this form. japsonline.com
To overcome this limitation, formulation strategies have been explored. One such approach involves the use of a solid self-emulsifying drug delivery system (sSEDDS). When this compound was incorporated into an sSEDDS formulation and administered orally to rats, a significant improvement in absorption was observed. The plasma levels of this compound from the sSEDDS formulation were detectable for up to 1.5 hours after administration. japsonline.com This indicates that the formulation successfully enhanced the dissolution and subsequent absorption of the compound.
The pharmacokinetic parameters from this study further illustrate the enhanced absorption with the sSEDDS formulation. A notable increase in the maximum plasma concentration (Cmax) and the total drug exposure over 24 hours (AUC0→24 h) was seen in the group receiving the sSEDDS formulation compared to the group that would have received the powder form (where levels were undetectable). japsonline.com These findings underscore the critical role of formulation in enabling the systemic absorption of this compound.
Interactive Table: Pharmacokinetic Parameters of this compound in Different Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0→24 h (µg·h/mL) |
|---|---|---|---|
| AGA Powder (15 mg/kg) | Not Detected | - | Not Detected |
| AGA-sSEDDS (15 mg/kg) | 0.87 ± 0.12 | 0.5 ± 0.1 | 1.23 ± 0.21 |
Data presented as mean ± standard deviation. Data sourced from a study in rats. japsonline.com
Biotransformation Pathways in Model Systems
Detailed studies specifically elucidating the biotransformation pathways of this compound in preclinical model systems are not extensively available in the public domain. Generally, foreign compounds (xenobiotics) undergo a series of metabolic reactions, primarily in the liver, which are categorized into Phase I (modification) and Phase II (conjugation) reactions. wikipedia.orgwikipathways.org Phase I reactions, often mediated by the cytochrome P450 enzyme system, introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.orgnih.gov Given the ester and chlorinated phenol (B47542) moieties in the structure of this compound, it is plausible that its metabolism would involve hydrolysis of the ester links and potential modification of the aromatic ring. However, without specific experimental data, the precise metabolic fate of this compound remains a subject for future investigation.
Excretion Patterns in Preclinical Studies
Similar to biotransformation, specific preclinical data detailing the excretion patterns of this compound and its potential metabolites are scarce. The route and rate of excretion of a compound are intrinsically linked to its physicochemical properties and metabolic profile. For lipophilic compounds that are metabolized into more polar entities, renal excretion in the urine is a primary route of elimination. nih.gov Alternatively, biliary excretion into the feces can also be a significant pathway, particularly for larger molecules or those that are not extensively metabolized. The development of sensitive analytical methods would be essential to track the parent compound and its metabolites in urine and feces to fully characterize its excretion profile in preclinical models.
Influence of Formulation on Pharmacokinetic Profiles in Research Models
The formulation of a drug plays a pivotal role in its pharmacokinetic behavior, especially for compounds with solubility challenges like this compound. longdom.org As demonstrated in preclinical studies, the oral bioavailability of this compound is drastically improved when formulated in a solid self-emulsifying drug delivery system (sSEDDS). japsonline.com
The sSEDDS formulation for this compound was developed by spray drying a liquid self-emulsifying drug delivery system (SEDDS) with an inert solid carrier, Aerosil 200. japsonline.com This system is designed to form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract. This emulsification process presents the drug in a dissolved state with a large interfacial surface area, which significantly enhances its dissolution and subsequent absorption across the intestinal wall. japsonline.com
In a comparative study in rats, the sSEDDS formulation led to significantly higher plasma concentrations of this compound compared to the unformulated powder. japsonline.com The key pharmacokinetic parameters that were improved include the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure. japsonline.com The time to reach the maximum plasma concentration (Tmax) was also characterized for the sSEDDS formulation, indicating rapid absorption after oral administration. japsonline.com These results clearly establish that the pharmacokinetic profile of this compound is highly dependent on the formulation strategy employed, with lipid-based systems like sSEDDS offering a viable approach to enhance its systemic exposure after oral administration.
Future Perspectives and Research Trajectories for Agaricoglyceride a
Exploration of Undiscovered Fungal Biodiversity for Novel Agaricoglycerides
The vast and largely untapped biodiversity of fungi presents a significant opportunity for the discovery of new bioactive compounds. nih.govresearchgate.netcapes.gov.brnih.gov A systematic exploration of diverse fungal species, particularly within the Basidiomycetes class from which Agaricoglyceride A was first identified, could lead to the isolation of novel agaricoglyceride analogs with potentially enhanced or varied biological activities. researchgate.net The initial discovery of agaricoglycerides from Agaricus macrosporus and other related fungi underscores the potential of this taxonomic group as a rich source of these unique metabolites. researchgate.net
Future research should focus on:
Targeted Isolation: Employing chemotaxonomic tools and a priori knowledge of fungal metabolites to intelligently screen and pre-select potential producer strains. nih.gov
Ecological Niche Exploration: Investigating fungi from unique and underexplored ecological niches, as these may harbor novel biosynthetic pathways and, consequently, new chemical entities. researchgate.netnih.gov
Cultivation of Previously Unculturable Fungi: Utilizing advanced cultivation techniques to grow fungi that were previously considered unculturable, thereby expanding the pool of organisms for screening. researchgate.net
This exploration is not merely a numbers game; it is a strategic effort to harness the chemical diversity of the fungal kingdom to identify new therapeutic leads. nih.gov
Application of Advanced "-Omics" Technologies in Biosynthesis and Mechanism Research
The advent of advanced "-omics" technologies, such as metabolomics, transcriptomics, and proteomics, offers powerful tools to elucidate the biosynthesis of this compound and unravel its mechanisms of action. capes.gov.brnih.gov These technologies provide a holistic view of the molecular processes within the fungal cell and the host, respectively.
Key Applications of "-Omics" Technologies:
| Technology | Application in this compound Research | Potential Insights |
| Metabolomics | Profiling the complete set of small-molecule metabolites in this compound-producing fungi. | Identification of biosynthetic precursors and intermediates, discovery of new, low-abundance agaricoglyceride analogs. |
| Transcriptomics | Analyzing the complete set of RNA transcripts under different conditions to identify genes involved in this compound production. | Pinpointing the genes and gene clusters responsible for the biosynthesis of the agaricoglyceride scaffold and its modifications. |
| Proteomics | Studying the entire complement of proteins to understand the enzymatic machinery involved in biosynthesis. | Characterization of the enzymes (e.g., tailoring enzymes) that catalyze specific steps in the biosynthetic pathway. |
By integrating data from these different "-omics" platforms, researchers can construct a comprehensive model of how this compound is produced and how it interacts with biological systems. This understanding is fundamental for future metabolic engineering efforts to enhance production yields and for identifying its molecular targets. nih.gov
Development of Chemoenzymatic Synthetic Routes for Complex Analogs
While the total synthesis of complex natural products can be challenging, chemoenzymatic approaches offer a powerful and efficient alternative for generating novel analogs of this compound. nih.govchemrxiv.org This strategy combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. uq.edu.aunih.gov
The development of chemoenzymatic routes would enable:
Synthesis of Structurally Diverse Analogs: The creation of a library of this compound derivatives with modifications that would be difficult to achieve through purely chemical or biological methods. uq.edu.aupku.edu.cn
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how specific structural features of the molecule contribute to its biological activity.
Optimization of Lead Compounds: The fine-tuning of the molecular structure to improve potency, selectivity, and pharmacokinetic properties.
By leveraging the power of biocatalysis, researchers can overcome synthetic hurdles and accelerate the development of second-generation agaricoglyceride-based therapeutic agents. nih.govpku.edu.cn
Identification of Novel Molecular Targets and Signaling Pathways
A critical area of future research is the precise identification of the molecular targets and signaling pathways through which this compound exerts its biological effects. While initial studies have pointed towards its anti-inflammatory properties, the underlying molecular mechanisms remain to be fully elucidated. scispace.comnih.gov For instance, agaricoglycerides have been shown to protect against hepatic ischemia/reperfusion injury by modulating inflammatory responses and the NF-κB signaling pathway. jst.go.jpresearchgate.net
Future investigations should employ a range of techniques, including:
Affinity Chromatography and Mass Spectrometry: To pull down and identify proteins that directly bind to this compound.
Genetic and Pharmacological Perturbation Studies: To determine the specific cellular components that are essential for the compound's activity.
Systems Biology Approaches: To analyze changes in global gene and protein expression profiles in response to this compound treatment, thereby revealing the broader signaling networks that are affected. nih.gov
Uncovering these targets and pathways will not only provide a deeper understanding of the compound's pharmacology but also open up new therapeutic applications and potentially reveal novel drug targets for various diseases. nih.govjchr.org
Computational Approaches in this compound Research
In silico methods are becoming increasingly indispensable in modern drug discovery and development, offering a time- and cost-effective means to guide experimental research. mdpi.comnih.govresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interaction between a ligand, such as this compound, and its protein target. utep.eduresearchgate.netmdpi.comnih.gov
Applications in this compound Research:
| Computational Technique | Purpose |
| Molecular Docking | Predicts the preferred binding orientation of this compound within the active site of a target protein. researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.netmdpi.com |
These simulations can help to:
Virtually screen potential protein targets for this compound.
Rationalize the binding affinity and selectivity of different agaricoglyceride analogs.
Guide the design of new derivatives with improved binding characteristics. researchgate.net
In Silico Prediction of Biological Activities
Computational models can be used to predict the potential biological activities and pharmacokinetic properties of this compound and its analogs. japsonline.comglobalresearchonline.netresearchgate.net
Predictive Modeling Approaches:
| Method | Description |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. globalresearchonline.netresearchgate.net |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of chemical features required for biological activity. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov |
By employing these in silico tools, researchers can prioritize the synthesis of the most promising analogs for further experimental testing, thereby streamlining the drug discovery process. nih.govnih.gov
Machine Learning and AI in SAR Elucidation
The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. This compound, a fungal metabolite, has emerged as a compound of interest due to its notable biological activities. As scientists delve deeper into its potential, the application of cutting-edge computational tools like machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the elucidation of its structure-activity relationships (SAR). While specific ML-driven SAR studies on this compound are still on the horizon, the established use of these technologies in natural product discovery provides a clear roadmap for future research.
At its core, SAR analysis seeks to understand how the chemical structure of a compound relates to its biological activity. For this compound, this involves identifying the key functional groups and structural motifs that are essential for its therapeutic effects. Traditional SAR studies rely on the painstaking synthesis and biological testing of numerous analogues, a process that is both time-consuming and resource-intensive.
Machine learning and AI offer a powerful alternative, capable of accelerating this process by building predictive models from existing data. These models can analyze vast datasets of chemical structures and their corresponding biological activities to identify subtle patterns and relationships that may not be apparent through manual analysis. By leveraging algorithms such as support vector machines (SVMs), neural networks, and decision trees, researchers can build predictive models that link molecular structure to biological function.
In the context of this compound, an initial step would involve creating a dataset of known analogues and their reported biological activities, such as their inhibitory concentrations (IC50) against specific enzymes. This data can then be used to train an ML model to predict the activity of new, unsynthesized analogues. This predictive capability allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental validation. This not only streamlines the discovery pipeline but also conserves valuable resources.
The table below illustrates how various machine learning and AI techniques could be applied to the SAR elucidation of this compound, representing a future trajectory for research in this area.
Table 1: Potential Applications of Machine Learning and AI in this compound Research
| ML/AI Technique | Potential Application in this compound SAR Elucidation |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of novel this compound analogues based on their physicochemical properties and structural features. |
| Support Vector Machines (SVM) | Classify this compound analogues as active or inactive against a particular biological target, aiding in hit identification. |
| Random Forest | Identify the most important molecular descriptors contributing to the biological activity of this compound, guiding lead optimization. |
| Deep Neural Networks (DNNs) | Model complex, non-linear relationships between the structure of this compound analogues and their biological activity for more accurate predictions. |
| Generative Adversarial Networks (GANs) | Design novel this compound-inspired molecules with optimized properties, such as enhanced potency
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Agaricoglyceride A in fungal extracts?
- Methodological Answer : High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) is widely used for quantification due to its sensitivity to non-chromophoric compounds like this compound. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. Ensure calibration with pure standards and validate methods using spike-recovery experiments to address matrix effects .
Q. How can researchers design experiments to study the biosynthesis pathways of this compound in Ganoderma species?
- Methodological Answer : Start with transcriptomic and metabolomic profiling of fungal cultures under varying growth conditions (e.g., nutrient stress). Use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation. Pair this with gene knockout or silencing techniques (e.g., CRISPR-Cas9) to identify key enzymes. Include controls for environmental variability, such as replicate cultures and standardized fermentation protocols .
Q. What are the critical factors influencing the reproducibility of this compound yields in liquid fermentation?
- Methodological Answer : Key variables include pH, temperature, aeration, and precursor availability (e.g., dichloroanisic acid, glycerol). Use Design of Experiments (DoE) frameworks like Plackett-Burman screening to rank influential factors, followed by Response Surface Methodology (RSM) to optimize interactions. Document batch-to-batch variability and report raw data in supplementary materials to enhance reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity levels, solvent systems, or cell line specificity). Replicate conflicting experiments under standardized conditions, including positive controls (e.g., known inhibitors). Use sensitivity analyses to assess whether methodological differences (e.g., extraction protocols) explain discrepancies. Transparently report all parameters in the "Materials and Methods" section to enable cross-study validation .
Q. What advanced strategies can optimize this compound production without relying on genetic modification?
- Methodological Answer : Employ precursor-directed biosynthesis by supplementing cultures with optimized ratios of dichloroanisic acid (75 mg/L), methanol (1.5 mL/L), and glycerol (1.5 mL/L), as validated by RSM. Combine this with elicitors (e.g., jasmonic acid) to upregulate biosynthetic genes. Monitor real-time metabolite flux using LC-MS/MS to adjust feeding strategies dynamically .
Q. How can researchers design a robust study to evaluate the pharmacokinetics of this compound in preclinical models?
- Methodological Answer : Use a crossover study design with multiple dosing regimens (e.g., oral vs. intravenous). Employ tandem mass spectrometry (LC-MS/MS) for plasma concentration analysis, ensuring quantification limits ≤1 ng/mL. Include tissue distribution assessments and metabolite profiling. Address ethical considerations by adhering to ARRIVE guidelines for animal studies and validating statistical power a priori .
Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound's mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses. For example: "Does this compound inhibit NF-κB signaling via direct binding to IKKβ (mechanistic hypothesis)?" Use PICO (Population, Intervention, Comparison, Outcome) for translational studies: "In murine models of inflammation (P), does this compound (I) reduce TNF-α levels (O) compared to dexamethasone (C)?" .
Methodological Considerations
- Data Contradiction Analysis : Always include negative controls and orthogonal assays (e.g., Western blotting alongside ELISA) to confirm bioactivity claims. For conflicting in vitro results, assess cell line authenticity and mycotoxin contamination .
- Experimental Transparency : Pre-register protocols on platforms like OSF, and share raw spectral data (NMR, MS) in public repositories to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
